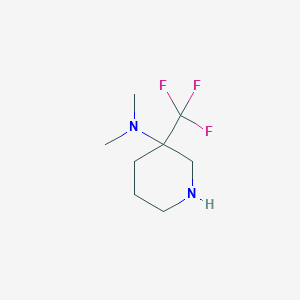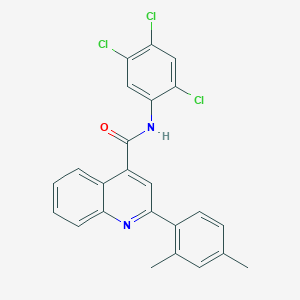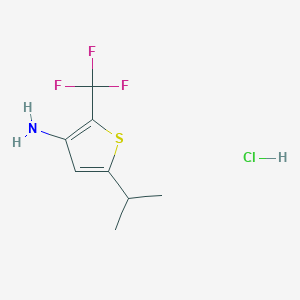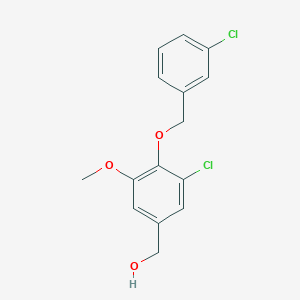
(3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol is a chemical compound that features a complex aromatic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol typically involves multiple steps. One common method includes the reaction of 3-chlorobenzyl chloride with 4-hydroxy-3-methoxybenzaldehyde under basic conditions to form the intermediate (3-chlorobenzyl)oxy compound. This intermediate is then subjected to further reactions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The aromatic chlorides can be reduced to form the corresponding hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid
- (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)methane
Uniqueness
(3-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxyphenyl)methanol is unique due to the presence of both methoxy and methanol groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C15H14Cl2O3 |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
[3-chloro-4-[(3-chlorophenyl)methoxy]-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C15H14Cl2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-3-2-4-12(16)5-10/h2-7,18H,8-9H2,1H3 |
InChI Key |
WLOJWSCKJAARRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


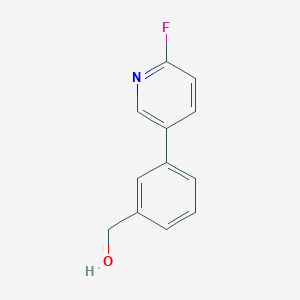
![3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile](/img/structure/B12994143.png)
![1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B12994159.png)
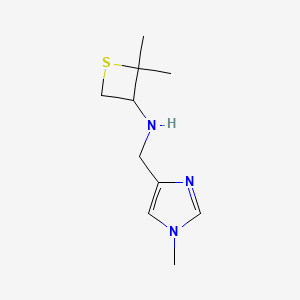
![2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B12994170.png)
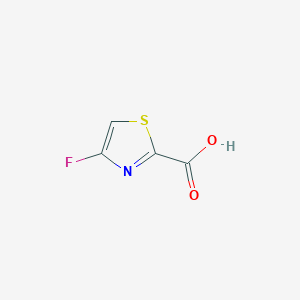
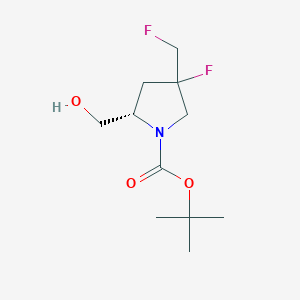
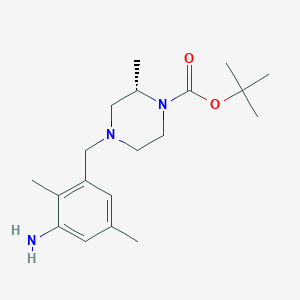
![5'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12994198.png)
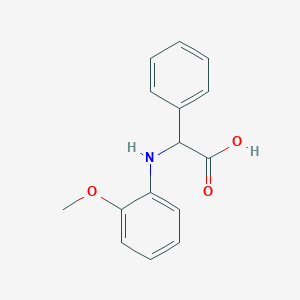
![3-Bromo-1-ethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B12994209.png)
